molecular formula C8H8N2O3 B13939434 2-Oxo-2-((pyridin-4-ylmethyl)amino)acetic acid

2-Oxo-2-((pyridin-4-ylmethyl)amino)acetic acid

Katalognummer: B13939434
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: FSOCXWNSEDLQRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2-((pyridin-4-ylmethyl)amino)acetic acid is a chemical compound with the molecular formula C8H8N2O3 It is known for its unique structure, which includes a pyridine ring attached to an oxoacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((pyridin-4-ylmethyl)amino)acetic acid typically involves the reaction of pyridine-4-methylamine with oxalic acid derivatives. One common method is the condensation reaction between pyridine-4-methylamine and diethyl oxalate, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2-((pyridin-4-ylmethyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Oxo-2-((pyridin-4-ylmethyl)amino)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Oxo-2-((pyridin-4-ylmethyl)amino)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions, while the oxoacetic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Oxo-2-((pyridin-3-ylmethyl)amino)acetic acid
  • 2-Oxo-2-((pyridin-2-ylmethyl)amino)acetic acid
  • 2-Oxo-2-((pyridin-4-ylmethyl)amino)propanoic acid

Uniqueness

2-Oxo-2-((pyridin-4-ylmethyl)amino)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets

Eigenschaften

Molekularformel

C8H8N2O3

Molekulargewicht

180.16 g/mol

IUPAC-Name

2-oxo-2-(pyridin-4-ylmethylamino)acetic acid

InChI

InChI=1S/C8H8N2O3/c11-7(8(12)13)10-5-6-1-3-9-4-2-6/h1-4H,5H2,(H,10,11)(H,12,13)

InChI-Schlüssel

FSOCXWNSEDLQRP-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1CNC(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.